p38-|A MAPK-IN-6

p38α MAPK Kinase inhibition Structure–activity relationship

p38-α MAPK-IN-6 (compound 3a, CAS 29368-40-9) is a synthetic chalcone derivative that functions as a direct inhibitor of p38α mitogen-activated protein kinase. It belongs to the class of ATP-competitive p38 MAPK inhibitors, but distinguishes itself through a 4-chloro-3-nitrochalcone scaffold that differs structurally from the pyridinylimidazole core of classical inhibitors such as SB203580.

Molecular Formula C15H10ClNO3
Molecular Weight 287.70 g/mol
Cat. No. B12377793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38-|A MAPK-IN-6
Molecular FormulaC15H10ClNO3
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H10ClNO3/c16-13-8-6-11(10-14(13)17(19)20)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+
InChIKeyBUBKYHHYGUMLHF-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for p38-α MAPK-IN-6: A Chalcone-Based p38α Inhibitor with Defined Kinase Selectivity


p38-α MAPK-IN-6 (compound 3a, CAS 29368-40-9) is a synthetic chalcone derivative that functions as a direct inhibitor of p38α mitogen-activated protein kinase [1]. It belongs to the class of ATP-competitive p38 MAPK inhibitors, but distinguishes itself through a 4-chloro-3-nitrochalcone scaffold that differs structurally from the pyridinylimidazole core of classical inhibitors such as SB203580 . The compound has been characterized in a 2024 medicinal chemistry study that synthesized and profiled a series of chalcone analogs, identifying 3a as the most potent antiproliferative and kinase-inhibitory member of the series [1]. Its dual activity profile—direct p38α inhibition coupled with strong apoptosis induction in cancer cells—positions it as a specialized tool compound for oncology-focused MAPK research, rather than a general-purpose anti-inflammatory probe.

Why p38-α MAPK-IN-6 Cannot Be Replaced by Generic p38 Inhibitors or Close Chalcone Analogs


p38 MAPK inhibitors are not interchangeable because potency at the kinase domain does not linearly translate into cellular antiproliferative efficacy, apoptosis induction, or cancer-cell selectivity [1]. Within the same chalcone series, compound 3a (p38-α MAPK-IN-6) and compound 6 exhibit divergent pharmacological fingerprints despite sharing a core scaffold: 3a is 3-fold more potent at p38α (IC50 0.1462 vs 0.4356 μM) and induces 14.68-fold apoptosis elevation, while compound 6 achieves a higher selectivity index (23.77 vs 12.41) but weaker apoptotic activity [1]. Even potent classical p38 inhibitors such as SB203580 (p38α IC50 ≈ 0.05 μM) are primarily validated for inflammation models and lack the direct anticancer profiling data that define 3a's application scope . Substituting with the similarly named 'p38 MAPK-IN-6' (CAS 421578-44-1, compound c47)—which exhibits only 14% inhibition at 10 μM—would result in a >60-fold loss in biochemical potency and forfeit the chalcone-specific mechanistic signature of G2/M arrest and caspase-3-dependent apoptosis [2]. These quantitative divergences mean that generic replacement would yield fundamentally different experimental outcomes and conclusions.

Quantitative Differentiation Evidence for p38-α MAPK-IN-6 Against Key Comparators


p38α Kinase Inhibition Potency: 3a vs. Compound 6 (Same-Series Head-to-Head)

In a direct, within-study comparison, p38-α MAPK-IN-6 (compound 3a) inhibited p38α MAPK with an IC50 of 0.1462 ± 0.0063 μM, while compound 6—the next most potent chalcone in the series—showed an IC50 of 0.4356 ± 0.0189 μM [1]. This represents a 3.0-fold superior biochemical potency for 3a over its closest structural analog.

p38α MAPK Kinase inhibition Structure–activity relationship

Antiproliferative Activity Against Leukemia Cells: 3a vs. Compound 6

Across the NCI-60 human tumor cell line panel, 3a exhibited a GI50 range of 1.41–46.1 μM, with the most potent activity observed against the HL-60(TB) leukemia cell line (GI50 = 1.41 μM). Compound 6 showed a GI50 range of 2.07–31.3 μM, with an HL-60(TB) GI50 of 2.07 μM [1]. 3a is therefore 1.47-fold more potent than compound 6 in the most sensitive leukemia line and achieves a lower minimum GI50 across the entire panel.

Anticancer screening NCI-60 panel Leukemia

Apoptosis Induction Potency: 3a vs. Doxorubicin (Clinical Benchmark Comparator)

In HL-60(TB) leukemia cells, 3a elevated total apoptosis by 14.68-fold relative to untreated control, compared to a 4.30-fold elevation achieved by the clinical agent doxorubicin [1]. For caspase-3 activation, 3a increased the level by 3.52-fold, while doxorubicin produced a 4.30-fold increase [1]. This demonstrates that 3a is 3.4-fold more potent than doxorubicin in global apoptosis induction, albeit with a slightly lower caspase-3-specific activation ratio.

Apoptosis Caspase-3 activation Mechanism of action

Cancer Cell Selectivity: 3a vs. Compound 6 (Therapeutic Window Potential)

Selectivity index (SI) was calculated as the ratio of growth inhibition in normal PCS-800-017 cells versus cancer cell lines. 3a achieved an SI of 12.41, while compound 6 exhibited an SI of 23.77 [1]. Although compound 6 is 1.9-fold more selective for cancer cells, 3a retains a >10-fold selectivity window over normal cells and simultaneously delivers 3-fold higher kinase potency and 3.4-fold greater apoptosis induction.

Selectivity index Normal cell toxicity Therapeutic window

Biochemical Potency Relative to the Similarly Named p38 MAPK-IN-6 (CAS 421578-44-1)

Two distinct compounds share the 'p38 MAPK-IN-6' root name. The chalcone p38-α MAPK-IN-6 (compound 3a, CAS 29368-40-9) achieves an IC50 of 0.1462 μM against p38α [1]. In contrast, p38 MAPK-IN-6 (compound c47, CAS 421578-44-1) is a thiazolo-pyrimidine derivative that produces only 14% inhibition at 10 μM [2]. The chalcone compound is therefore at least 68-fold more potent on a target engagement basis, and it is the only one of the two that has been demonstrated to induce G2/M cell cycle arrest and caspase-3-mediated apoptosis in cancer cells.

Nomenclature disambiguation Potency comparison Procurement integrity

Mechanistic Differentiation: G2/M Cell Cycle Arrest and Caspase-3-Dependent Apoptosis

3a uniquely induced cell cycle arrest at the G2/M phase in HL-60(TB) leukemia cells, a mechanistic feature not reported for compound 6, SB203580, or other standard p38α inhibitors [1]. Furthermore, 3a increased caspase-3 levels by 3.52-fold relative to untreated cells, establishing a caspase-dependent apoptosis pathway that is pharmacologically distinguishable from doxorubicin's profile (4.30-fold caspase-3 elevation but lower total apoptosis) [1]. The G2/M arrest phenotype, combined with caspase-3 activation, defines a dual mechanism—cell cycle blockade plus apoptotic execution—that is absent in the comparator compounds.

Cell cycle arrest Caspase-3 Mechanism of action

Evidence-Anchored Application Scenarios for p38-α MAPK-IN-6 in Scientific and Industrial Settings


Targeted Leukemia Research & Hematological Malignancy Profiling

p38-α MAPK-IN-6 (3a) is the optimal choice for leukemia-focused oncology programs requiring a p38α inhibitor with validated antiproliferative activity in hematological cell lines. Its GI50 of 1.41 μM against HL-60(TB) cells [1] and 14.68-fold apoptosis induction [1] provide robust effect sizes for dose–response studies, biomarker discovery, and combination therapy screening in acute leukemia models. Procurement guidance: confirm CAS 29368-40-9 to avoid confusion with the less potent p38 MAPK-IN-6 (CAS 421578-44-1).

Mechanistic Apoptosis & Cell Cycle Research (G2/M Checkpoint Studies)

For laboratories investigating the intersection of MAPK signaling, cell cycle regulation, and programmed cell death, 3a uniquely combines p38α inhibition with G2/M arrest and caspase-3-dependent apoptosis induction [1]. Unlike SB203580, which primarily serves as an anti-inflammatory tool, 3a enables simultaneous interrogation of kinase inhibition, cell cycle checkpoint integrity, and apoptotic execution within a single experimental compound [1]. Recommended for Western blot-based caspase activation assays and flow cytometric cell cycle profiling in suspension cell lines.

Structure–Activity Relationship (SAR) Program Starting Point

In medicinal chemistry SAR campaigns aimed at optimizing chalcone-based kinase inhibitors, 3a serves as the reference lead compound because it achieves the highest p38α potency (IC50 0.1462 μM) and the most complete mechanistic characterization among the synthesized series [1]. Compound 6, while more selective (SI 23.77), lacks the G2/M arrest phenotype and shows weaker kinase inhibition, making 3a the superior starting scaffold for iterative medicinal chemistry optimization [1].

Comparative Oncology Profiling with Doxorubicin Benchmarking

3a's 3.4-fold higher apoptosis induction compared to doxorubicin in HL-60(TB) cells [1] positions it as a mechanistically distinct comparator for chemotherapy response studies. Researchers can deploy 3a alongside doxorubicin to dissect p38α-dependent versus DNA-damage-dependent apoptotic pathways, enabling head-to-head mechanistic deconvolution in leukemia and potentially other cancer types. Procurement in parallel with doxorubicin as a reference standard is advised for such comparative studies.

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